2,3,7-Trichloropyrido[2,3-b]pyrazine
Description
2,3,7-Trichloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . This compound is characterized by the presence of three chlorine atoms attached to the pyrido[2,3-b]pyrazine core structure.
Properties
Molecular Formula |
C7H2Cl3N3 |
|---|---|
Molecular Weight |
234.5 g/mol |
IUPAC Name |
2,3,7-trichloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H2Cl3N3/c8-3-1-4-7(11-2-3)13-6(10)5(9)12-4/h1-2H |
InChI Key |
VIXAGXIBGIVESO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(C(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3,7-Trichloropyrido[2,3-b]pyrazine involves several steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the pyrido[2,3-b]pyrazine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2,3,7-Trichloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Cycloaddition: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Major products formed from these reactions include derivatives with different functional groups, which can exhibit varied biological activities.
Scientific Research Applications
2,3,7-Trichloropyrido[2,3-b]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,7-Trichloropyrido[2,3-b]pyrazine involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,3,7-Trichloropyrido[2,3-b]pyrazine can be compared with other similar compounds in the pyrido[2,3-b]pyrazine family:
2,3,5-Trichloropyrido[3,4-b]pyrazine: This compound has a different substitution pattern, which can lead to different biological activities and applications.
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial and antifungal activities compared to this compound.
5H-Pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2,3,7-Trichloropyrido[2,3-b]pyrazine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Neuroprotective Activity
Recent studies have demonstrated that this compound exhibits notable neuroprotective effects. In vitro experiments showed that it can inhibit apoptosis in PC12 cells by modulating mitochondrial pathways. Specifically, it increases the Bcl-2/Bax ratio and decreases cytochrome C release, which leads to reduced activation of caspases 3 and 9. The effective concentration (EC50) for this neuroprotective activity was found to be approximately 5.44 μM .
Anticancer Activity
The compound has also shown promising results in cancer treatment. It was tested against various cancer cell lines including BEL-7402 and A549, yielding IC50 values of 9.4 μM and 7.83 μM respectively. These values indicate significant inhibitory effects on cell proliferation. Furthermore, it induced apoptosis in BEL-7402 cells as confirmed by fluorescence staining and flow cytometry analysis .
Apoptosis Induction
The compound's ability to induce apoptosis in cancer cells is attributed to its influence on key apoptotic proteins. By altering the expression levels of Bcl-2 family proteins and caspases, it effectively triggers programmed cell death in malignant cells.
Inhibition of Inflammatory Pathways
In addition to its anticancer properties, this compound has been shown to inhibit inflammatory responses by affecting signaling pathways such as NF-κB. This action could potentially contribute to its neuroprotective effects by reducing neuroinflammation associated with various neurodegenerative diseases .
Study on Neuroprotection
A study focused on the neuroprotective effects of this compound involved exposing differentiated PC12 cells to oxidative stress induced by H₂O₂. The compound significantly reduced cell death compared to controls, supporting its potential use in treating conditions like Parkinson's disease where oxidative stress plays a critical role .
Anticancer Efficacy
In another investigation involving the BEL-7402 cell line, researchers observed that treatment with the compound led to a marked decrease in cell viability and an increase in apoptotic markers. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies targeting liver cancer .
Comparative Analysis of Biological Activities
| Activity | Cell Line | IC50/EC50 (μM) | Mechanism |
|---|---|---|---|
| Neuroprotection | PC12 | 5.44 (EC50) | Bcl-2/Bax modulation; caspase inhibition |
| Anticancer | BEL-7402 | 9.4 | Induction of apoptosis |
| Anticancer | A549 | 7.83 | Inhibition of proliferation |
| Anti-inflammatory | RAW264.7 | 20 | NF-κB pathway inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
